3,3,3-Trifluoropropyne

Description

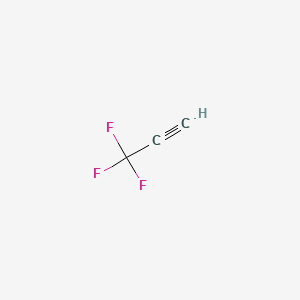

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoroprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3/c1-2-3(4,5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDFNJUWGIQQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216298 | |

| Record name | 3,3,3-Trifluoropropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 3,3,3-Trifluoropropyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

661-54-1 | |

| Record name | 3,3,3-Trifluoropropyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoropropyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trifluoropropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoropropyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3,3,3-Trifluoropropyne from Chlorotrifluoropropene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,3,3-trifluoropropyne (TFPY), a valuable fluorinated building block, from various chlorotrifluoropropene isomers. The primary method for this transformation is dehydrochlorination, a type of elimination reaction. This document details the key starting materials, reaction methodologies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and materials science.

Introduction to this compound Synthesis

This compound (TFPY) is a significant compound with zero ozone depletion potential (ODP) and negligible global warming potential (GWP).[1] Its unique electronic properties make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The most common route to TFPY involves the dehydrochlorination of chlorotrifluoropropene isomers. The choice of isomer and reaction conditions significantly impacts the yield and purity of the final product.

The primary starting materials for TFPY synthesis are isomers of chlorotrifluoropropene:

-

1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) , which exists as two geometric isomers: (Z)-1-chloro-3,3,3-trifluoropropene (cis-1233zd) and (E)-1-chloro-3,3,3-trifluoropropene (trans-1233zd).

-

2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) .[2]

Studies have shown that the reactivity of these isomers towards dehydrochlorination varies, with (Z)-1233zd being the most favorable raw material for synthesis in the liquid phase.[2]

Dehydrochlorination Methodologies

The conversion of chlorotrifluoropropene isomers to this compound is achieved through dehydrohalogenation, an elimination reaction where a hydrogen and a halogen atom are removed from adjacent carbon atoms.[3] This process is typically facilitated by a strong base.

Potassium hydroxide (B78521) is a commonly used base for the dehydrochlorination of chlorotrifluoropropenes. The reactivity, however, is highly dependent on the starting isomer.

-

(Z)-1-chloro-3,3,3-trifluoropropene (cis-1233zd) readily undergoes dehydrochlorination with aqueous potassium hydroxide solutions, providing a good yield of TFPY.[1]

-

(E)-1-chloro-3,3,3-trifluoropropene (trans-1233zd) is significantly less reactive under the same conditions.[1] To enhance the reaction rate of the trans-isomer, a phase-transfer catalyst (PTC) can be employed.[1][4] Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., Aliquat 336), facilitate the transfer of the hydroxide reactant from the aqueous phase to the organic phase where the chlorotrifluoropropene is dissolved.[5][6]

Quantitative Data for KOH-Mediated Synthesis

| Starting Material | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield/Product (%) | Citation |

| cis-1233zd | 30% KOH | None | Methanol/Water (1/1) | 38 | - | 90% TFPY | [1] |

| trans-1233zd | 50% w/v KOH | Aliquat 336 | Water | 50 | 20 | 4.09% TFPY | [1] |

Experimental Protocol: Dehydrochlorination of trans-1233zd using KOH with a Phase-Transfer Catalyst

-

Preparation : In a 600 mL stainless steel autoclave, combine 106 g of a 50% w/v potassium hydroxide solution, 108 g of deionized water, and 2.0 g of Aliquat 336.[1]

-

Inerting : Seal the autoclave and purge it with nitrogen three times to create an inert atmosphere.[1]

-

Reactant Addition : Transfer 100 g of trans-1-chloro-3,3,3-trifluoropropene (trans-1233zd) into the sealed autoclave.[1]

-

Reaction : Heat the mixture to 50°C and maintain this temperature for 20 hours with stirring.[1]

-

Analysis : After the reaction period, collect a sample from the gas phase and analyze it using gas chromatography (GC) to determine the product composition.[1]

Sodium amide is a very strong base that can effectively dehydrochlorinate both (Z) and (E) isomers of 1-chloro-3,3,3-trifluoropropene.[1] This method typically proceeds at low temperatures in an organic solvent like tetrahydrofuran (B95107) (THF). The reaction initially forms the sodium salt of this compound, which is then hydrolyzed to yield the final product.[1]

Quantitative Data for NaNH₂-Mediated Synthesis

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Product in Collected Liquid (%) | Citation |

| trans-1233zd | NaNH₂ | THF | -20 to -30 | 2 (post-addition) | 31.67% TFPY | [1] |

Experimental Protocol: Dehydrochlorination of trans-1233zd using NaNH₂

-

Setup : In a three-necked flask equipped with a cooling bath, dissolve 8.0 g of trans-1-chloro-3,3,3-trifluoropropene in 100 mL of tetrahydrofuran (THF).[1]

-

Cooling : Cool the mixture to -30°C under a nitrogen atmosphere.[1]

-

Base Addition : Slowly add sodium amide (NaNH₂) to the cooled mixture. Maintain the temperature below -20°C by adding dry ice to the acetone (B3395972) cooling bath.[1]

-

Stirring : After the addition is complete, stir the mixture under nitrogen for an additional two hours.[1]

-

Hydrolysis and Collection : Add a diluted hydrochloric acid solution at -20°C. Collect the product in a cold trap cooled to -70°C (dry ice/acetone) through a reflux condenser maintained between -5°C and 0°C.[1]

-

Product Isolation : After hydrolysis, reflux the mixture for two hours to drive all the this compound (TFPY) into the cold trap.[1]

-

Analysis : Analyze the collected liquid by gas chromatography (GC).[1]

Potassium tert-butoxide is another strong, non-nucleophilic base suitable for dehydrohalogenation reactions. It can be used to synthesize this compound from 1-chloro-3,3,3-trifluoropropene in a solvent such as tetrahydrofuran (THF).[1]

Experimental Protocol: Dehydrochlorination using Potassium tert-butoxide

-

Preparation : Provide a solution of 1-chloro-3,3,3-trifluoropropene in tetrahydrofuran (THF).[1]

-

Base Addition : Add potassium tert-butoxide to the solution to initiate the dehydrochlorination reaction and yield this compound. For the cis-isomer, the reaction can be maintained at 50-60°C during the addition.[1]

Comparative Reactivity of Isomers

Research indicates a clear order of reactivity among the chlorotrifluoropropene isomers for the liquid-phase synthesis of TFPY. The experimentally observed and computationally supported reactivity is as follows:

(Z)-1-chloro-3,3,3-trifluoropropene > 2-chloro-3,3,3-trifluoropropene > (E)-1-chloro-3,3,3-trifluoropropene [2]

While Density Functional Theory (DFT) calculations of the reaction energy barrier suggest that the (E)-isomer should be more reactive than 2-chloro-3,3,3-trifluoropropene, experimental results show the opposite. This discrepancy is explained by considering thermodynamic properties and water solubility, which appear to be the determining factors in the liquid-phase reaction priority.[2]

Conclusion

The synthesis of this compound from chlorotrifluoropropene isomers is a versatile process with multiple effective pathways. For researchers and drug development professionals, the choice of method will depend on the availability of the specific isomer, desired scale, and safety considerations associated with the reagents. The use of (Z)-1-chloro-3,3,3-trifluoropropene with potassium hydroxide offers a high-yield route.[1] For mixtures of isomers or the less reactive (E)-isomer, stronger bases like sodium amide or the use of phase-transfer catalysts are effective strategies.[1] This guide provides the foundational data and protocols to enable the successful synthesis of this important fluorinated alkyne for further application.

References

- 1. US8791309B2 - Synthesis of this compound - Google Patents [patents.google.com]

- 2. Synthesis of this compound from chlorotrifluoropropene isomers in liquid phase - Beijing Institute of Technology [pure.bit.edu.cn]

- 3. 3-Chloro-3,3-difluoroprop-1-ene | 421-03-4 | Benchchem [benchchem.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

physicochemical properties of 3,3,3-Trifluoropropyne

An In-depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoropropyne

Introduction

This compound (C₃HF₃), also known as trifluoromethylacetylene, is a fluorinated organic compound with the CAS Registry Number 661-54-1.[1][2] It is a valuable building block in organic synthesis due to the unique reactivity conferred by the trifluoromethyl group and the alkyne functionality. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its known reactivity, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a liquefied gas under standard conditions.[1][3] Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃HF₃ | [1] |

| Molecular Weight | 94.03 g/mol | [1] |

| Boiling Point | -48 to -47 °C | [2][4] |

| Physical Description | Liquefied gas | [1][3] |

| Dipole Moment | 2.36 D | [5] |

| XLogP3-AA | 1.4 | [1][6] |

| CAS Number | 661-54-1 | [2] |

Structural and Spectroscopic Data

The molecular structure of this compound has been determined through high-resolution infrared spectroscopy.[7] The molecule possesses C₃v symmetry.[7]

Table 2: Molecular Geometry of this compound [7]

| Parameter | Bond Length (pm) / Angle (°) |

| r(C-F) | 133.5 |

| r(C-C) | 146.4 |

| r(C≡C) | 120.1 |

| r(C-H) | 105.6 |

| α(FCF) | 107.5° |

| β(FCC) | 111.1° |

Spectroscopic methods are crucial for the identification and characterization of this compound. While detailed spectra are context-dependent, the key characteristics are outlined below.

Table 3: Spectroscopic Data Summary

| Spectrum Type | Key Features | Reference |

| ¹H NMR | A single resonance for the acetylenic proton. | [8] |

| ¹³C NMR | Resonances corresponding to the two sp-hybridized carbons and the sp³-hybridized carbon of the CF₃ group. | [1] |

| ¹⁹F NMR | A single resonance for the three equivalent fluorine atoms of the CF₃ group. | [8] |

| Infrared (IR) | Characteristic absorption bands for the C-H stretch of a terminal alkyne (around 3300 cm⁻¹), the C≡C triple bond stretch (around 2100-2260 cm⁻¹), and strong C-F stretching vibrations. | [7][9] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been developed. The following protocol is adapted from patented industrial processes and involves the dehydrohalogenation of a chlorofluoropropene.[10]

Protocol 1: Synthesis from cis-1-Chloro-3,3,3-trifluoropropene [10]

-

Reaction Setup: In a suitable reaction vessel equipped for low-temperature operation, charge a solution of cis-1-chloro-3,3,3-trifluoropropene in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF).

-

Reagent Addition: Cool the solution to a temperature between -30 °C and -20 °C.

-

Dehydrohalogenation: Slowly add a strong base, such as sodium amide (NaNH₂), to the cooled solution while maintaining the temperature below -20 °C. The molar ratio of sodium amide to the starting material should be 2 or greater.

-

Stirring: Allow the mixture to stir for at least one hour after the complete addition of the base.

-

Quenching and Hydrolysis: Carefully add a dilute aqueous solution of hydrochloric acid (HCl) at -20 °C to neutralize the excess base and quench the reaction.

-

Product Collection: The volatile this compound product is collected in a cold trap (e.g., a dry ice/acetone bath at -78 °C) by passing the vapor through a reflux condenser maintained between -5 °C and 0 °C.

-

Isolation: The reaction mixture can be gently refluxed for an extended period (e.g., two hours) to ensure all the volatile product is driven into the cold trap.

Caption: Synthesis workflow for this compound.

Purification Protocol

Due to its low boiling point, this compound is purified by fractional condensation or preparative gas chromatography.

-

Apparatus: Assemble a vacuum line equipped with a series of cold traps (U-tubes).

-

Fractional Condensation: Connect the vessel containing the crude product to the vacuum line.

-

Separation: By carefully controlling the temperature of the cold traps, impurities with different volatilities can be separated. A trap cooled to approximately -50 °C to -60 °C will allow the this compound (boiling point ~-48 °C) to pass through while condensing less volatile impurities. A subsequent trap cooled with liquid nitrogen (-196 °C) will collect the purified product.

-

Verification: The purity of the collected fractions should be verified using Gas Chromatography (GC) or NMR spectroscopy.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound is condensed into a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d) in a cooled NMR tube.

-

The tube is sealed to prevent the evaporation of the low-boiling sample.

-

¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a standard NMR spectrometer. High-resolution studies have also been performed in nematic liquid crystals.[8]

Infrared (IR) Spectroscopy:

-

For gas-phase IR, the sample is introduced into a gas cell with appropriate windows (e.g., KBr, NaCl).

-

The spectrum is recorded using an FTIR spectrometer.

-

For matrix isolation studies, the sample can be co-deposited with an inert gas (e.g., Argon) onto a cold window for analysis.

Reactivity and Stability

Reactivity:

-

Hydroboration: this compound reacts with boranes in the presence of rhodium complexes, serving as a precursor to borylated building blocks for further synthesis.[11]

-

Reactions with Silylenes: It undergoes reactions with silicon difluoride (SiF₂).[12]

-

Polymerization: While specific protocols for this compound are not widely published, related fluorinated alkynes can be polymerized using transition metal catalysts, suggesting potential for creating novel fluoropolymers.[13]

Stability and Hazards:

-

The compound is stable under normal handling and storage conditions but should be protected from sunlight and heat.[14]

-

It is an extremely flammable gas and may explode when heated.[6][14]

-

It is incompatible with strong oxidizing agents, alkali metals, and finely divided metals.[14]

-

Upon decomposition, it can emit toxic fumes of hydrogen fluoride.[6]

Safety Information

This compound is a hazardous substance that requires careful handling in a well-ventilated area, preferably a fume hood.

-

Toxicity: It is toxic if inhaled.[14] The LC50 for inhalation in rats is reported between 1048 and 2018 ppm.[14]

-

Irritation: It causes skin and serious eye irritation.[14]

-

Mutagenicity: It is suspected of causing genetic defects (AMES test: Positive).[14]

-

Handling: Use personal protective equipment (PPE), including eye protection, gloves, and appropriate respiratory protection.[14] Take precautionary measures against static discharge.[6]

This technical guide provides a summary of the currently available information on the . Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound.

References

- 1. This compound | C3HF3 | CID 69578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound [stenutz.eu]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. users.wfu.edu [users.wfu.edu]

- 10. US8791309B2 - Synthesis of this compound - Google Patents [patents.google.com]

- 11. Reactivity of this compound at Rhodium Complexes: Development of Hydroboration Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. synquestlabs.com [synquestlabs.com]

The Reactivity Profile of 3,3,3-Trifluoropropyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropyne (TFP) is a highly versatile and reactive building block in modern organic synthesis. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the alkyne moiety, making it a valuable synthon for the introduction of the trifluoromethyl group into a wide range of organic molecules. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its applications in cycloaddition reactions, nucleophilic additions, transition-metal catalyzed transformations, and polymerization. This document is intended to serve as a detailed resource for researchers and professionals in the fields of medicinal chemistry, agrochemistry, and materials science.

Core Reactivity Principles

The reactivity of this compound is dominated by the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group. This effect polarizes the carbon-carbon triple bond, rendering the internal alkyne carbon electrophilic and the terminal acetylenic proton more acidic compared to non-fluorinated alkynes. This electronic feature governs its participation in a variety of chemical transformations.

Cycloaddition Reactions

This compound is an excellent substrate for various cycloaddition reactions, leading to the formation of highly valuable trifluoromethyl-substituted heterocyclic and carbocyclic compounds.

[3+2] Cycloaddition Reactions

[3+2] cycloadditions, or 1,3-dipolar cycloadditions, are powerful methods for the construction of five-membered heterocyclic rings. The electron-deficient nature of the alkyne in TFP makes it a highly reactive dipolarophile.

The reaction of this compound with diazomethane (B1218177) provides a direct route to trifluoromethyl-substituted pyrazoles. The trifluoromethyl group exerts a strong directing effect, leading to high regioselectivity.[1]

Table 1: [3+2] Cycloaddition of this compound with Diazomethane [1]

| Dipole | Dipolarophile | Reaction Conditions | Product(s) | Regioisomeric Ratio | Yield (%) |

| Diazomethane | This compound | THF, 0 °C, 24 h | 3-Methyl-5-(trifluoromethyl)-1H-pyrazole & 4-Methyl-3-(trifluoromethyl)-1H-pyrazole | >95:5 | 85 |

Trifluoroacetonitrile imines, generated in situ, undergo smooth [3+2] cycloaddition with various dipolarophiles. While specific examples with this compound are not extensively documented, the reaction is expected to proceed with high regioselectivity to afford trifluoromethyl-substituted pyrazoles.

As a terminal alkyne, this compound is an excellent substrate for the copper-catalyzed azide-alkyne "click" reaction, yielding 1,4-disubstituted 1,2,3-triazoles in high yields. The electron-withdrawing CF₃ group can enhance the reaction's efficiency.[1]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound [1]

| Alkyne | Azide (B81097) | Reaction Conditions | Product | Yield (%) |

| This compound | Benzyl (B1604629) Azide | t-BuOH/H₂O (1:1), Sodium Ascorbate (B8700270), CuSO₄·5H₂O, rt, 6-12 h | 1-Benzyl-4-(trifluoromethyl)-1H-1,2,3-triazole | 92 |

[4+2] Cycloaddition Reactions (Diels-Alder)

While specific experimental data for the Diels-Alder reaction of this compound as a dienophile is limited in the literature, its electron-deficient nature suggests it would be a reactive partner, particularly with electron-rich dienes. The regioselectivity would be governed by the electronic and steric effects of the trifluoromethyl group.

Nucleophilic Addition Reactions

The polarization of the triple bond in this compound makes it susceptible to nucleophilic attack.

Addition of Carbon Nucleophiles

The lithium, borate, and stannane (B1208499) derivatives of this compound serve as excellent nucleophilic synthons for the introduction of the trifluoropropynyl group.[2][3] These organometallic reagents readily react with various electrophiles.

Table 3: Reactions of 3,3,3-Trifluoropropynyl-metal Reagents with Electrophiles

| Reagent | Electrophile | Product Type |

| 3,3,3-Trifluoropropynyllithium | Aldehydes, Ketones | Trifluoromethylated propargyl alcohols |

| 3,3,3-Trifluoropropynyllithium | Trimethoxyborane | Trifluoropropynyl borate |

| 3,3,3-Trifluoropropynyllithium | Chlorostannanes | Trifluoropropynyl stannane |

Addition of Heteroatom Nucleophiles

While specific studies on the direct addition of simple amines and thiols to this compound are not extensively reported, the reactivity of the activated alkyne suggests that such additions are feasible, likely proceeding with high regioselectivity to place the nucleophile at the carbon atom beta to the trifluoromethyl group. The reaction would be analogous to a Michael addition.

Transition-Metal Catalyzed Reactions

This compound is a valuable substrate in a variety of transition-metal catalyzed cross-coupling and addition reactions.

Sonogashira Coupling

The Sonogashira coupling of this compound with aryl or vinyl halides provides a straightforward route to trifluoromethyl-substituted alkynes. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

Table 4: Sonogashira Coupling of this compound

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| Iodobenzene | This compound | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 1-Phenyl-3,3,3-trifluoropropyne | High |

Hydroarylation Reactions

Ruthenium-catalyzed C-H bond hydroarylation of in situ generated this compound with (hetero)arenes has been developed to synthesize β-trifluoromethylstyrenes selectively as the E-isomer.[4]

Hydroboration Reactions

Rhodium complexes catalyze the hydroboration of this compound, affording borylated building blocks that can be used in subsequent cross-coupling reactions.[5]

Polymerization

While detailed studies on the polymerization of this compound are not as prevalent as for its non-fluorinated counterpart, the presence of the trifluoromethyl group is expected to influence the polymerization process and the properties of the resulting polymer. Both transition-metal catalysis and anionic polymerization methods could potentially be employed.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]

To a solution of this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol (B103910) and water (0.5 M), sodium ascorbate (0.1 eq) and copper(II) sulfate (B86663) pentahydrate (0.05 eq) are added. The reaction mixture is stirred at room temperature for 6-12 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1-benzyl-4-(trifluoromethyl)-1H-1,2,3-triazole.

Protocol 2: General Procedure for Sonogashira Coupling

To a dried Schlenk flask under an inert atmosphere (e.g., argon), the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (0.01-0.05 eq) are added. Anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq) are then added. The mixture is stirred, and this compound (1.1-1.5 eq) is bubbled through the solution or added as a condensed liquid at low temperature. The reaction is stirred at room temperature or gently heated until completion (monitored by TLC or GC). The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizations

Caption: Experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

An In-depth Technical Guide to 3,3-Dimethyl-2-oxobutanoic Acid (CAS 815-17-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3,3-dimethyl-2-oxobutanoic acid, also known as trimethylpyruvic acid. The compound initially searched, CAS number 661-54-1, corresponds to 3,3,3-Trifluoropropyne. However, based on the context of drug development and synthesis, this guide focuses on 3,3-dimethyl-2-oxobutanoic acid (CAS 815-17-8) , a significant intermediate in the pharmaceutical and agrochemical industries.[1][2][3]

This branched-chain alpha-keto acid is a key building block in the synthesis of various active pharmaceutical ingredients, including anti-AIDS drugs like atazanavir, and herbicides.[1] Its biological activity, particularly as an inhibitor of essential metabolic pathways in pathogens like Mycobacterium tuberculosis, makes it a compound of high interest in drug discovery and development.[4][5]

Chemical and Physical Properties

3,3-Dimethyl-2-oxobutanoic acid is a white to colorless solid or a pale yellow liquid, depending on the temperature.[6][7] It is soluble in polar solvents such as water and alcohols.[7] The presence of both a ketone and a carboxylic acid functional group contributes to its reactivity and makes it a versatile intermediate in organic synthesis.[7]

Table 1: Physical and Chemical Properties of 3,3-Dimethyl-2-oxobutanoic Acid

| Property | Value | Reference |

| CAS Number | 815-17-8 | [8][9][10] |

| Molecular Formula | C6H10O3 | [10] |

| Molecular Weight | 130.14 g/mol | [11] |

| Melting Point | 90.5 °C | [3][5] |

| Boiling Point | 80 °C at 15 mmHg | [5] |

| Density | 1.06 g/cm³ | [5] |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [6] |

| SMILES | CC(C)(C)C(=O)C(=O)O | [10] |

| InChIKey | IAWVHZJZHDSEOC-UHFFFAOYSA-N | [9] |

Synthesis of 3,3-Dimethyl-2-oxobutanoic Acid

Several synthetic routes for 3,3-dimethyl-2-oxobutanoic acid have been developed, starting from various precursors. Below are detailed protocols for some of the key methods.

Synthesis from Dichloroacetone

This method involves the reaction of dichloroacetone with an alkali solution, followed by oxidation with potassium permanganate (B83412).[6]

Experimental Protocol:

-

Reaction Setup: Add 250-350 kg of dichloroacetone and 250-350 kg of water to a reaction kettle.

-

Initial Reaction: Stir the mixture and heat to 50-80°C. Maintain this temperature.

-

Alkali Addition: Over a period of 5 hours, add 800-1000 kg of a 30% concentration alkali solution dropwise.

-

Intermediate Formation: After the addition is complete, continue the reaction for an additional 3 hours to obtain an aqueous solution containing the intermediate.

-

Oxidation: Add 200-300 kg of potassium permanganate to the aqueous solution of the intermediate. Control the temperature at 50-60°C during this addition, which should be completed within 5 hours.

-

Completion of Oxidation: Continue the reaction for another 3 hours after the potassium permanganate addition is complete.

-

Work-up:

-

Filter the reaction mixture and collect the filtrate.

-

Adjust the pH of the filtrate to 1.

-

Extract the organic layer with 500 kg of dichloromethane.

-

Distill the organic layer under atmospheric pressure up to 100°C.

-

Cool the residue to 40°C.

-

Slowly add 280-320 kg of petroleum ether.

-

Stir the mixture at 5-10°C for 5 hours.

-

-

Isolation: Centrifuge the mixture to obtain the final product.[6]

Synthesis from 3,3-Dimethylbutyric Acid

This process involves the halogenation of 3,3-dimethylbutyric acid, followed by hydrolysis and oxidation.

[1]Experimental Protocol:

-

Halogenation: React 3,3-dimethylbutyric acid with a halogenating reagent in an organic solvent (e.g., dichloromethane, ethyl acetate, dichloroethane, or cyclohexane) at a temperature of 25°C or lower to obtain the intermediate product. 2[1]. Hydrolysis: Carry out a hydrolysis reaction of the intermediate in the presence of an inorganic acid or base at a temperature of 30 to 80°C to yield the corresponding hydrolyzed product. 3[1]. Oxidation: In the presence of a TEMPO catalyst and an oxidant (e.g., hydrogen peroxide, sodium periodate, sodium hypochlorite, sodium hypobromite, oxygen, or air), oxidize the hydrolyzed product. The reaction can be carried out in a solvent such as benzene, toluene, dichloroethane, dichloromethane, or trifluorotoluene at a temperature ranging from 30°C to the reflux temperature. 4[1]. Acidification: Acidify the reaction mixture to obtain the final product, 3,3-dimethyl-2-oxobutanoic acid. A[1] yield of 89.6% with a purity of 99.2% has been reported for this method.

[1]#### 3.3. Synthesis from 2-Hydroxy-3,3-dimethylbutyric Acid

This method utilizes the oxidation of 2-hydroxy-3,3-dimethylbutyric acid.

-

Dissolution: Dissolve 0.1 mol (13.2 g) of 2-hydroxy-3,3-dimethylbutyric acid (DHBA) in 100 mL of 5 N sodium hydroxide (B78521) solution. 2[4]. Catalyst and Additive: Add 5 x 10⁻⁴ mol of Bi(NO₃)₃ per mole of DHBA as an additive and 1 g of activated carbon containing 5 wt.% palladium. 3[4]. Oxidation: Heat the reaction mixture to approximately 100°C at atmospheric pressure and bubble oxygen through the mixture until about 1,300 mL of oxygen has been absorbed. 4[4]. Isolation: The yield of 3,3-dimethyl-2-oxobutanoic acid can be determined by polarography.

[4]#### 3.4. Synthesis from Pinacolone (B1678379)

This industrial method involves the chlorination of pinacolone to dichloropinacolone, followed by hydrolysis and oxidation.

[12]Experimental Protocol:

-

Chlorination: Introduce chlorine into pinacolone in a two-stage process. Initially, cool the reaction to maintain a temperature below 50°C until 60-80% of the chlorine has been added. Then, heat the reaction mass to above 50°C for the remainder of the chlorine addition to produce dichloropinacolone. 2[12]. Hydrolysis: Add the molten dichloropinacolone to an aqueous solution of an alkali (in more than three times the molar amount of dichloropinacolone) maintained at a temperature of at least 50°C. This produces a salt of 3,3-dimethyl-2-hydroxy-butyric acid. 3[12]. Oxidation: Adjust the pH of the resulting solution to about 9 to 12 and add a stoichiometric amount of potassium permanganate at a temperature of 50° to 60°C. This precipitates manganese dioxide and leaves a substantially pure solution of the salt of 3,3-dimethyl-2-oxo-butyric acid.

[12]### 4. Applications in Drug Development and Other Fields

3,3-Dimethyl-2-oxobutanoic acid is a valuable intermediate in several industries:

-

Pharmaceutical Intermediate: It is a crucial building block in the synthesis of various pharmaceuticals. N[6]otably, it is an intermediate in the production of the anti-AIDS drug, atazanavir. *[1] Agrochemicals: This compound is used in the synthesis of herbicides. *[3] Genetic Engineering: It finds application as a reagent in genetic engineering. *[6] Nutritional Additives and Coatings: It is also used as a nutritional additive and a raw material for coatings.

[6][13]### 5. Biological Activity and Signaling Pathways

3,3-Dimethyl-2-oxobutanoic acid has been identified as an inhibitor of pantothenate synthetase (PS) in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. P[4][5]S is a key enzyme in the biosynthesis of pantothenate (Vitamin B5), which is an essential precursor for the synthesis of coenzyme A (CoA) and acyl carrier protein (ACP). A[14][15]s this pathway is absent in mammals, PS is an attractive target for the development of new anti-tuberculosis drugs.

[14][15][16]Pantothenate Biosynthesis Pathway and Inhibition

Caption: Inhibition of Pantothenate Synthetase by 3,3-dimethyl-2-oxobutanoic acid.

Experimental Analysis Workflow

The analysis of 3,3-dimethyl-2-oxobutanoic acid can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

[9]Experimental Protocol for HPLC Analysis:

-

Column: A Newcrom R1 HPLC column is suitable for the separation. 2[9]. Mobile Phase: The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. F[9]or mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid. 3[9]. Application: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.

[9]Workflow for HPLC Analysis

Caption: General workflow for the HPLC analysis of 3,3-dimethyl-2-oxobutanoic acid.

Safety and Handling

3,3-Dimethyl-2-oxobutanoic acid is classified as a corrosive substance and can cause severe skin burns and eye damage. It is also a combustible liquid. Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. Store in a well-ventilated place and keep cool. It should be stored in a corrosive-resistant container.

3,3-Dimethyl-2-oxobutanoic acid (CAS 815-17-8) is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its role as a precursor to vital drugs and its potential as a lead compound for novel antimicrobial agents underscore its importance in research and development. This guide has provided a detailed overview of its properties, synthesis, applications, and biological activity to support the work of researchers and professionals in the field.

References

- 1. CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]

- 2. US6686501B2 - Processes for preparing 3.3-dimethylbutyric acid - Google Patents [patents.google.com]

- 3. 3,3-Dimethyl-2-oxobutyric Acid CAS 815-17-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3,3-Dimethyl-2-oxobutyric acid | 815-17-8 [chemicalbook.com]

- 5. 3,3-Dimethyl-2-oxobutyric acid CAS#: 815-17-8 [m.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. CAS 815-17-8: 3,3-Dimethyl-2-oxobutanoic acid | CymitQuimica [cymitquimica.com]

- 8. 815-17-8|3,3-Dimethyl-2-oxobutanoic acid|BLD Pharm [bldpharm.com]

- 9. 3,3-Dimethyl-2-oxobutyric acid | SIELC Technologies [sielc.com]

- 10. Synthonix, Inc > 815-17-8 | 3,3-Dimethyl-2-oxobutanoic acid [synthonix.com]

- 11. Trimethylpyruvic acid | C6H10O3 | CID 13150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US4052460A - Production of 3,3-dimethyl-2-oxo-butyric acid salt - Google Patents [patents.google.com]

- 13. 3, 3-Dimethyl-2-Oxobutyric Acid CAS 815-17-8 3, 3-Dimethyl-2-Oxobutanoic Acid Trimethylpyruvic Acid - 3 3-Dimethyl-2-Oxobutyric Acid and 815-17-8 [surest.en.made-in-china.com]

- 14. A novel inhibitor of Mycobacterium tuberculosis pantothenate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 3,3,3-Trifluoropropyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropyne (CF₃C≡CH) is a molecule of significant interest in various fields of chemistry, including materials science and medicinal chemistry, owing to the unique electronic properties conferred by the trifluoromethyl group attached to the acetylene (B1199291) moiety. Understanding the precise molecular structure and the nature of the intramolecular bonding is crucial for predicting its reactivity, designing novel molecules with desired properties, and for its application in drug development. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, supported by quantitative data from spectroscopic studies, detailed descriptions of experimental methodologies, and visual representations of its structural determination workflow and bonding characteristics.

Molecular Structure and Spectroscopic Data

The geometric parameters of this compound have been determined with high precision using a combination of microwave spectroscopy and electron diffraction techniques. The molecule exhibits a C₃ᵥ symmetry. The key structural parameters are summarized in the tables below.

Table 1: Zero-Point Average Structure of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| r(C≡C) | 1.201 (1) |

| r(C−C) | 1.474 (5) |

| r(C−H) | 1.051 (2) |

| r(C−F) | 1.337 (2) |

| **Bond Angles (°) ** | |

| ∠FCF | 108.3 (2) |

Data obtained from pulsed-nozzle Fourier-transform microwave spectroscopy.

Table 2: Fundamental Vibrational Frequencies of this compound

| Assignment | Symmetry | Frequency (cm⁻¹) |

| ν₁ (C−H stretch) | a₁ | 3328.1 |

| ν₂ (C≡C stretch) | a₁ | 2165.4 |

| ν₃ (C−F stretch) | a₁ | 1253.2 |

| ν₄ (C−C stretch) | a₁ | 811.7 |

| ν₅ (CF₃ deformation) | a₁ | 536.1 |

| ν₆ (C−F stretch) | e | 1179.2 |

| ν₇ (C≡C−H bend) | e | 686 |

| ν₈ (CF₃ deformation) | e | 611.9 |

| ν₉ (CF₃ rock) | e | 453 |

| ν₁₀ (C−C−C bend) | e | 171 |

Data obtained from infrared and Raman spectroscopy.[1]

Table 3: Other Molecular Properties

| Property | Value |

| Dipole Moment (D) | 2.36 |

| Rotational Constant B₀ (MHz) | 2868.97 |

Bonding in this compound

The bonding in this compound is characterized by the strong inductive effect of the trifluoromethyl (CF₃) group. The high electronegativity of the fluorine atoms leads to a significant withdrawal of electron density from the acetylenic bond through the C-C single bond. This electron withdrawal has several important consequences:

-

Shortening of the C−C single bond: The C−C bond length of 1.474 Å is shorter than a typical C(sp³)–C(sp) single bond, indicating some degree of double bond character. This is attributed to hyperconjugation, where the σ electrons of the C-F bonds interact with the π system of the alkyne.

-

Strengthening of the C≡C triple bond: The inductive effect of the CF₃ group polarizes the C≡C bond, increasing its strength.

-

Increased acidity of the acetylenic proton: The electron-withdrawing nature of the CF₃ group makes the acetylenic hydrogen more acidic compared to that of propyne.

Experimental Protocols

The determination of the molecular structure of this compound relies on sophisticated experimental techniques coupled with theoretical calculations. Below are overviews of the key experimental methodologies employed.

Pulsed-Nozzle Fourier-Transform Microwave Spectroscopy

Methodology: This high-resolution spectroscopic technique is used to measure the rotational transitions of molecules in the gas phase.

-

Sample Introduction: A gaseous sample of this compound, typically diluted in an inert carrier gas like argon or neon, is introduced into a high-vacuum chamber through a pulsed nozzle. This process creates a supersonic jet, which cools the molecules to very low rotational and vibrational temperatures.

-

Microwave Excitation: The cooled molecules are then subjected to a short, high-power microwave pulse. If the frequency of the microwave radiation matches a rotational transition of the molecule, the molecules will be coherently excited.

-

Detection of Free Induction Decay: After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID). This signal is detected by a sensitive receiver.

-

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform. The resulting spectrum shows sharp peaks corresponding to the rotational transition frequencies.

-

Data Analysis: By analyzing the rotational spectra of different isotopic species of the molecule, highly accurate rotational constants can be determined. These constants are then used to calculate the precise bond lengths and angles of the molecule.

Gas-Phase Electron Diffraction

Methodology: This technique provides information about the internuclear distances in a molecule by analyzing the scattering pattern of a high-energy electron beam that has passed through a gaseous sample.

-

Sample Introduction: A jet of gaseous this compound is introduced into a vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas jet. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

-

Detection of Scattering Pattern: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of a series of concentric rings.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This scattering data is then mathematically transformed to yield a radial distribution function, which gives the probability of finding two atoms at a certain distance from each other. By fitting this function to a theoretical model of the molecule, the bond lengths, bond angles, and vibrational amplitudes can be determined.

Vibrational Spectroscopy (Infrared and Raman)

Methodology: These techniques probe the vibrational energy levels of a molecule.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A gaseous or condensed-phase sample of this compound is placed in the path of an infrared beam.

-

Measurement: The intensity of the transmitted infrared radiation is measured as a function of frequency. When the frequency of the IR radiation matches the frequency of a molecular vibration that causes a change in the dipole moment, the radiation is absorbed.

-

Analysis: The resulting IR spectrum shows absorption bands at specific frequencies, which correspond to the different vibrational modes of the molecule.

-

-

Raman Spectroscopy:

-

Sample Illumination: A sample of this compound is illuminated with a high-intensity monochromatic light source, usually a laser.

-

Scattering Detection: The light scattered by the sample is collected and analyzed. A small fraction of the scattered light is inelastically scattered (Raman scattering), meaning its frequency is shifted relative to the incident light.

-

Analysis: The frequency shifts in the Raman spectrum correspond to the vibrational frequencies of the molecule. Only vibrational modes that involve a change in the polarizability of the molecule are Raman active.

-

Ab Initio Calculations

Methodology: These are theoretical, first-principles calculations based on the laws of quantum mechanics to predict the molecular structure and properties.

-

Input: The calculation starts with the atomic numbers and the number of electrons for each atom in the this compound molecule.

-

Solving the Schrödinger Equation: The electronic Schrödinger equation is solved approximately to obtain the electronic wavefunction and energy of the molecule for a given arrangement of the nuclei.

-

Geometry Optimization: The positions of the nuclei are systematically varied to find the arrangement that corresponds to the minimum energy. This optimized geometry represents the theoretical equilibrium structure of the molecule.

-

Calculation of Properties: Once the optimized geometry is found, other molecular properties, such as vibrational frequencies, dipole moment, and rotational constants, can be calculated and compared with experimental data.

Visualizations

The following diagrams illustrate the workflow for determining the molecular structure of this compound and highlight its key bonding features.

Caption: Workflow for determining the molecular structure of this compound.

Caption: Key intramolecular interactions and bonding in this compound.

Conclusion

The molecular structure and bonding of this compound have been thoroughly characterized by a combination of advanced experimental techniques and computational methods. The strong inductive effect of the trifluoromethyl group significantly influences the geometry and electronic properties of the acetylenic moiety. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and scientists working with this important molecule, enabling a deeper understanding of its chemical behavior and facilitating its application in various scientific and industrial domains, including drug discovery and development.

References

Introduction: The Significance of the Trifluoromethyl Group

An In-depth Technical Guide to the Discovery and History of Trifluoromethylalkynes

The incorporation of fluorine and fluorinated motifs is a foundational strategy in modern medicinal chemistry, aimed at modulating potency while optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[1] The trifluoromethyl (CF₃) group, in particular, is a unique structural motif that plays a crucial role in pharmaceuticals and agrochemicals.[2] Its introduction into organic molecules can profoundly alter their physical, chemical, and biological properties, including lipophilicity, metabolic stability, binding selectivity, and bioavailability.[3][4] The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group.[5] This group enhances the lipophilicity of molecules, which can facilitate membrane permeability and improve interactions with biological targets.[1][5]

Trifluoromethylalkynes, which combine the rigid, linear geometry of an alkyne with the potent electronic and steric properties of a CF₃ group, have emerged as highly valuable building blocks in organic synthesis. They are instrumental in the creation of advanced materials and complex pharmaceutical agents. This guide provides a technical overview of the historical development and discovery of synthetic methodologies for creating these important compounds.

Early Developments in Organofluorine Chemistry

The journey to trifluoromethylalkynes began with the broader history of organofluorine chemistry. One of the first syntheses of an organofluorine compound was reported by Dumas et al. in 1835.[6] A pivotal early development was the work of Frédéric Swarts in 1892, who developed a route to benzotrifluoride (B45747) from benzotrichloride (B165768) using antimony fluoride.[7] The biological activity of trifluoromethyl compounds was first investigated by F. Lehmann in 1927, marking the beginning of their exploration in a biological context.[7] These foundational discoveries set the stage for the development of more complex fluorinated structures, including the targeted synthesis of trifluoromethylalkynes.

Modern Synthetic Methodologies for Trifluoromethylalkynes

The direct trifluoromethylation of alkynes represents one of the most effective routes to this class of fluorinated compounds.[2] Over the past few decades, significant progress has been made, moving from harsh reaction conditions to milder, more efficient catalytic methods.

Copper-Catalyzed Trifluoromethylation

Copper-catalyzed reactions have become a cornerstone for the synthesis of trifluoromethylated alkynes. These methods offer practical and user-friendly processes for generating trifluoromethylated acetylenes from readily available starting materials.[8][9]

One of the most significant breakthroughs was the use of nucleophilic trifluoromethylating reagents in copper-mediated reactions. The development of reagents like trifluoromethyltrimethylsilane (TMSCF₃), also known as Ruppert's reagent, enabled the efficient trifluoromethylation of terminal alkynes.[7][10] This reaction provides a general and straightforward method that tolerates a wide variety of functional groups.[10]

More recently, the use of fluoroform (CF₃H), an inexpensive industrial byproduct, as the CF₃ source has gained prominence.[11] A fluoroform-derived CuCF₃ reagent, which can be prepared in large quantities and is stable in air, facilitates the efficient trifluoromethylation of both terminal and TMS-protected alkynes under mild conditions, often enhanced by a diamine ligand like TMEDA.[10][11]

Table 1: Representative Examples of Copper-Catalyzed Trifluoromethylation of Terminal Alkynes Data extracted from seminal reports on copper-catalyzed methods.

| Entry | Alkyne Substrate | CF₃ Source | Catalyst/Ligand | Solvent | Yield (%) | Reference |

| 1 | Phenylacetylene | TMSCF₃ | CuI (10 mol%) | DMF | 92 | [10] |

| 2 | 1-Octyne | TMSCF₃ | CuI (10 mol%) | DMF | 85 | [10] |

| 3 | 4-Ethynyltoluene | CuCF₃ (from CF₃H) | TMEDA | DMF | 88 | [10][11] |

| 4 | (4-(Trifluoromethyl)phenyl)acetylene | CuCF₃ (from CF₃H) | TMEDA | DMF | 91 | [10][11] |

| 5 | 3-Ethynylthiophene | TMSCF₃ | CuI (10 mol%) | DMF | 78 | [10] |

Photoredox-Catalyzed Methods

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy for organic synthesis.[2] This approach has been successfully applied to the synthesis of α-trifluoromethyl alkynes through the trifluoromethylalkynylation of gem-difluoroalkenes with alkynyl sulfoxides. This method proceeds via a photoredox radical addition, features simple operation with inexpensive raw materials, and exhibits good functional group tolerance.[12][13][14] These reactions provide an expeditious route to biologically relevant fluorine-containing alkynyl compounds.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of chemical synthesis. Below are representative protocols for key trifluoromethylation reactions cited in the literature.

Protocol 1: Copper-Catalyzed Trifluoromethylation of Terminal Alkynes with TMSCF₃

(Based on the procedure by Chu and Qing, 2010)[10]

To a flame-dried Schlenk tube under an argon atmosphere is added CuI (0.1 mmol, 10 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous DMF (2.0 mL) is added, followed by the terminal alkyne (1.0 mmol) and TMSCF₃ (1.5 mmol). The resulting mixture is stirred at room temperature for 12-24 hours, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with saturated aqueous ammonium (B1175870) chloride and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alkyne.

Protocol 2: Trifluoromethylation using Fluoroform-Derived CuCF₃

(Based on the procedure by He and Tsui, 2016)[10]

In a glovebox, a vial is charged with the fluoroform-derived CuCF₃ reagent (1.2 mmol), the alkyne substrate (1.0 mmol), and a magnetic stir bar. Anhydrous DMF (2.0 mL) and tetramethylethylenediamine (TMEDA, 1.5 mmol) are added. The vial is sealed and removed from the glovebox. The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for the designated time. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over MgSO₄, and concentrated in vacuo. The residue is purified by flash chromatography to yield the trifluoromethylalkyne product.

Applications in Drug Development and Materials Science

The unique properties conferred by the trifluoromethyl group make it a valuable component in drug design.[5][15] The introduction of a CF₃ group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4][5][16] This often leads to drugs that are more potent and have a longer half-life.[2] Trifluoromethylalkynes serve as versatile building blocks for synthesizing these complex pharmaceutical agents. For instance, they can be incorporated into molecules targeting viral replication or cancer cell proliferation pathways.[15]

In materials science, the strong electron-withdrawing nature of the CF₃ group can be exploited to tune the electronic properties of organic materials used in semiconductors and other advanced applications.[17] Trifluoromethylated alkynes are key precursors for creating polymers and small molecules with desirable thermal stability and electronic characteristics.

Conclusion

The field of trifluoromethylalkyne synthesis has evolved dramatically from early, harsh fluorination methods to the sophisticated and mild catalytic protocols used today. The development of copper-catalyzed and photoredox-mediated reactions has provided chemists with powerful tools to access these valuable building blocks with high efficiency and broad functional group tolerance. As researchers continue to innovate, the accessibility of trifluoromethylalkynes will undoubtedly fuel further discoveries in drug development, agrochemicals, and materials science, underscoring the critical role of organofluorine chemistry in modern science.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Practical Methods for the Synthesis of Trifluoromethylated Alkynes: Oxidative Trifluoromethylation of Copper Acetylides… [ouci.dntb.gov.ua]

- 10. Trifluoromethyl alkyne synthesis by trifluoromethylation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 16. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 17. researchgate.net [researchgate.net]

Introduction: The Role of Fluorine in Alkyne Chemistry

An In-depth Technical Guide to the Computational Chemistry of Fluorinated Alkynes

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational chemistry of fluorinated alkynes, focusing on their structure, reactivity, spectroscopic properties, and applications in medicinal chemistry. It details the theoretical methods used to study these unique molecules and presents quantitative data to illustrate the impact of fluorination.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry.[1][2] When introduced into an alkyne scaffold, fluorine's high electronegativity and the strength of the carbon-fluorine bond dramatically alter the molecule's physicochemical properties.[2][3] These changes include modulated acidity, altered lipophilicity, enhanced metabolic stability, and modified conformational preferences, all of which can lead to improved pharmacokinetic profiles and target selectivity in drug candidates.[2][4][5]

Computational chemistry provides an indispensable toolkit for understanding and predicting the behavior of fluorinated alkynes.[6] Density Functional Theory (DFT) and other quantum chemical methods allow for the detailed investigation of reaction mechanisms, the prediction of spectroscopic signatures, and the rational design of novel compounds with tailored properties.[7][8] This guide explores the key computational approaches and their application to this important class of molecules.

Computational Investigation of Structure and Acidity

The presence of fluorine significantly influences the electronic structure and acidity of terminal alkynes. The pKa is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME).[4] Computational methods offer a rapid and accurate means of predicting the pKa of novel fluorinated alkynes.[4][9]

Methodology for pKa Prediction

A common and effective method for calculating pKa involves the use of thermodynamic cycles with DFT. The process generally follows these steps:

-

Gas-Phase Optimization : The geometries of the terminal alkyne (HA) and its conjugate base (A⁻) are optimized in the gas phase.

-

Frequency Calculation : Vibrational frequency calculations are performed to obtain the gas-phase free energies (G_gas).

-

Solvation Energy Calculation : The free energies of solvation (ΔG_solv) for both species are calculated using a continuum solvation model like the SMD model or IEF-PCM.[10][11]

-

Aqueous Free Energy Calculation : The aqueous free energy of the acid (G_aq(HA)) and its conjugate base (G_aq(A⁻)) are determined.

-

pKa Calculation : The pKa is calculated from the free energy of dissociation (ΔG*diss) using an empirically fitted linear equation.[12]

A typical computational protocol is summarized in the table below.

| Parameter | Method/Basis Set | Description |

| Software | Gaussian 16 | A widely used quantum chemistry software package.[1][10] |

| Functional | B3LYP, ωB97XD, CAM-B3LYP | Hybrid DFT functionals that balance accuracy and cost.[6][9][10] |

| Basis Set | 6-311+G(d,p), aug-cc-pVDZ | Provides a flexible description of the electron density.[6][13] |

| Solvation Model | SMD (Solvation Model based on Density) | A reliable implicit solvation model.[10] |

| Thermodynamic Cycle | Direct Method | Calculation of ΔG of the dissociation reaction in solution. |

Table 1. Typical Computational Protocol for pKa Prediction.

Logical Workflow for pKa Calculation

The logical flow of a computational pKa prediction can be visualized as follows.

References

- 1. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Chemo-, regio-, and stereoselective tetrafunctionalization of fluoroalkynes enables divergent synthesis of 5-7-membered azacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. compchemday.org [compchemday.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereodivergent Alkyne Hydrofluorination Using Protic Tetrafluoroborates as Tunable Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental and theoretical study of the [3 + 2] cycloaddition of carbonyl ylides with alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scm.com [scm.com]

- 13. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Electronic Properties of Trifluoromethyl-Substituted Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone strategy in modern medicinal chemistry and materials science.[1] When appended to an alkyne scaffold, the CF₃ group imparts a unique and powerful set of electronic properties that significantly influence molecular reactivity, stability, and biological interactions. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong negative inductive effect (-I).[2] This potent electron-withdrawing nature profoundly alters the charge distribution and reactivity of the alkyne's π-system, making trifluoromethyl-substituted alkynes highly valuable building blocks.[3]

This technical guide provides a comprehensive overview of the core electronic properties of trifluoromethyl-substituted alkynes, focusing on quantitative data, experimental methodologies, and the implications for drug design and scientific research.

Synthesis of Trifluoromethyl-Substituted Alkynes

The reliable synthesis of trifluoromethyl-substituted alkynes is crucial for their application. Several robust methods have been developed, with copper-catalyzed and electrochemical approaches being among the most prominent.

A general workflow for the synthesis often involves the reaction of a terminal alkyne with a trifluoromethyl source in the presence of a catalyst.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions Using 3,3,3-Trifluoropropyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3,3,3-trifluoropropyne and its surrogates in Sonogashira coupling reactions. The introduction of the trifluoromethylalkynyl moiety is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and altered electronic characteristics.

Introduction to Sonogashira Coupling with this compound

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The general reactivity trend for the halide partner is I > Br > Cl > F.[2]

This compound is a valuable building block for introducing the trifluoromethylalkynyl group. However, its gaseous nature and difficult handling present significant challenges for its direct use in synthesis.[3] To overcome these limitations, a common and effective strategy is the use of a stable liquid surrogate, such as 5,5,5-trifluoro-2-methylpent-3-yn-2-ol (B2410053), which can generate the trifluoropropynyl species in situ.[3]

This document provides detailed protocols for both the direct use of this compound gas (adapted from protocols for similar gaseous alkynes) and the more practical approach using a stable surrogate.

Catalytic Cycle of the Sonogashira Reaction

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Protocol 1: Sonogashira Coupling Using a Stable this compound Surrogate

This protocol details the use of 5,5,5-trifluoro-2-methylpent-3-yn-2-ol as a stable, liquid surrogate for this compound. This method is generally preferred due to its ease of handling and broader applicability.[3]

Experimental Workflow

Caption: Experimental workflow for Sonogashira coupling using a stable surrogate.

Materials

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

5,5,5-trifluoro-2-methylpent-3-yn-2-ol (1.1 - 1.5 equiv)[3]

-

Pd₂(dba)₃ (0.01 mmol, 0.01 equiv)[3]

-

Triphenylphosphine (PPh₃) (0.08 mmol, 0.08 equiv)[3]

-

Cu(MeCN)₄BF₄ (0.02 mmol, 0.02 equiv)[3]

-

Potassium hydroxide (B78521) (KOH) (4.0 mmol, 4.0 equiv)[3]

-

Triethylamine (B128534) (TEA), anhydrous (2.0 mL)[3]

-

Argon or Nitrogen gas

-

Standard glassware for synthesis and purification

Procedure

-

To a dry Schlenk flask under an inert atmosphere of argon, add the aryl iodide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), PPh₃ (0.08 mmol), Cu(MeCN)₄BF₄ (0.02 mmol), and KOH (4.0 mmol).[3]

-

Add anhydrous triethylamine (2.0 mL) via syringe.[3]

-

Add 5,5,5-trifluoro-2-methylpent-3-yn-2-ol (1.1-1.5 mmol) to the reaction mixture.[3]

-

Stir the mixture at 80 °C for 1.5 hours.[3]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylalkynyl-substituted arene.

Data Presentation: Substrate Scope and Yields

The following table summarizes the isolated yields for the Sonogashira coupling of various aryl iodides with 5,5,5-trifluoro-2-methylpent-3-yn-2-ol.[3]

| Entry | Aryl Iodide | Product | Yield (%)[3] |

| 1 | Iodobenzene | (3,3,3-Trifluoroprop-1-yn-1-yl)benzene | 81 |

| 2 | 1-Iodo-2-methylbenzene | 1-Methyl-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene | 67 |

| 3 | 1-Iodo-2-methoxybenzene | 1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene | 68 |

| 4 | 4-Iodo-N,N-dimethylaniline | 4-(3,3,3-Trifluoroprop-1-yn-1-yl)-N,N-dimethylaniline | 69 |

| 5 | 1-Iodo-3-methylbenzene | 1-Methyl-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene | 75 |

| 6 | 1-Iodo-3-methoxybenzene | 1-Methoxy-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene | 94 |

| 7 | 1-Iodo-4-methylbenzene | 1-Methyl-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene | 81 |

| 8 | 1-Iodo-4-methoxybenzene | 1-Methoxy-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene | 89 |

| 9 | Methyl 4-iodobenzoate | Methyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate | 78 |

| 10 | 1-Iodo-4-nitrobenzene | 1-Nitro-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene | 80 |

Protocol 2: Direct Sonogashira Coupling Using this compound Gas

This protocol is a representative procedure for the direct use of this compound gas, adapted from established methods for other gaseous alkynes like 3-fluoropropyne.[4] Extreme caution is advised due to the hazardous nature of this compound gas. This method should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety measures in place.

Experimental Workflow

Caption: Experimental workflow for the direct use of this compound gas.

Materials

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 0.03 equiv)[4]

-

Copper(I) iodide (CuI) (0.05 mmol, 0.05 equiv)[4]

-

Triethylamine (Et₃N), anhydrous (3.0 mmol, 3.0 equiv)[4]

-

Tetrahydrofuran (THF), anhydrous

-

This compound gas (approx. 1.2 mmol, 1.2 equiv)

-

Argon or Nitrogen gas

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Gas dispersion tube or gas-tight syringe

Procedure

-

To a dry Schlenk flask under an inert atmosphere of argon, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).[4]

-

Add anhydrous THF followed by anhydrous triethylamine (3.0 mmol) via syringe.[4]

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[4]

-

Slowly bubble a known amount of this compound gas (approx. 1.2 mmol) through the cooled reaction mixture via a gas dispersion tube. Alternatively, a pre-condensed solution of the gas in cold THF can be added, or a gas-tight syringe can be used for introduction.[4]

-

After the addition is complete, seal the flask and allow the reaction to slowly warm to room temperature overnight with continuous stirring.[4]

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Representative Reaction Parameters

The following table summarizes the key quantitative parameters for the representative protocol for direct gas addition.[4]

| Parameter | Value |

| Reagents | |

| Aryl Iodide | 1.0 mmol |

| This compound | ~1.2 mmol |

| Pd(PPh₃)₂Cl₂ | 0.03 mmol (3 mol%) |

| CuI | 0.05 mmol (5 mol%) |

| Triethylamine | 3.0 mmol |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to Room Temp. |

| Atmosphere | Inert (Argon) |

Safety Precautions

-

This compound is a flammable and potentially hazardous gas. All manipulations should be conducted in a well-ventilated fume hood.[4]

-

All glassware must be oven-dried, and the reaction should be conducted under a strict inert atmosphere to prevent side reactions and ensure safety.[4]

-

Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

-

Due to the potential for pressure buildup when using a gaseous reagent, the reaction vessel should not be completely sealed. A balloon or a bubbler is recommended to maintain a positive pressure of the inert gas.[4]

Conclusion

The Sonogashira coupling provides a powerful method for the synthesis of trifluoromethylalkynyl-substituted compounds. While the direct use of this compound gas is feasible, it requires specialized handling and stringent safety precautions. The use of a stable liquid surrogate like 5,5,5-trifluoro-2-methylpent-3-yn-2-ol offers a more practical, safer, and highly efficient alternative for a broad range of substrates, making it the recommended method for most laboratory applications.

References

3,3,3-Trifluoropropyne: A Versatile Building Block for the Synthesis of Fluorinated Heterocycles

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine and fluorine-containing moieties into heterocyclic scaffolds is a paramount strategy in modern drug discovery and materials science. The unique electronic properties of the trifluoromethyl (CF3) group, such as its high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity, make it a highly desirable substituent in the design of novel bioactive molecules and functional materials. 3,3,3-Trifluoropropyne has emerged as a potent and versatile C3 building block for the efficient construction of a diverse array of trifluoromethylated heterocycles. Its terminal alkyne functionality readily participates in various cycloaddition reactions, providing a direct and atom-economical route to valuable fluorinated five-membered rings.